4-ethoxy-2,5-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide
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Overview
Description
“4-ethoxy-2,5-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide” is a compound that belongs to the class of organic compounds known as sulfanilides . These are organic aromatic compounds containing a sulfanilide moiety, with the general structure RS(=O)(=O)NC1=CC=CC=C1 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .Molecular Structure Analysis
The structures of synthetic derivatives were confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis . The compound is a yellow very soft powder; MP 186°C; IR (KBr) v (cm -1 ): 3450 (N-H of Amide linkage), 2950 (C-H of Ar), 1670 (C=O), and 1579 (C=N aromatic ring) .Scientific Research Applications
Amyloid Imaging in Alzheimer's Disease
Amyloid imaging has been pivotal in understanding Alzheimer's disease, with compounds like [18F]FDDNP and 11C-PIB being used to measure amyloid in vivo in patients' brains. This breakthrough technique aids in the early detection of Alzheimer's and evaluates antiamyloid therapies, underscoring the significance of developing specific ligands for diagnostic purposes (Nordberg, 2007).
Human Urinary Carcinogen Metabolites
The measurement of human urinary carcinogen metabolites offers crucial information about tobacco use and cancer, with the identification of specific biomarkers like NNAL and NNAL-Gluc being derived from tobacco-specific carcinogens. These biomarkers are essential for studies on tobacco product exposure and potential health risks (Hecht, 2002).
Cryopreserved Primary Hepatocytes
Cryopreservation of primary hepatocytes is a key development for drug metabolism and enzyme induction studies, reducing the need for fresh liver tissue. This technique allows for the consistent availability of hepatocytes for in vitro models, facilitating the evaluation of human and animal drug metabolism (Hengstler et al., 2000).
Serotonin 5-HT(6) Receptor Ligands
Research into serotonin 5-HT(6) receptor antagonists for treating learning and memory disorders indicates the potential therapeutic applications of specific chemical compounds. Initial selective antagonists like Ro 04-6790 and SB-271046 have paved the way for understanding the role of 5-HT(6) in cognition enhancement, illustrating the relevance of targeted chemical research in developing new treatments for cognitive disorders (Russell & Dias, 2002).
Mechanism of Action
Target of Action
Similar compounds have been designed and synthesized for their anti-tubercular activity against mycobacterium tuberculosis h37ra .
Mode of Action
It can be inferred that similar compounds interact with their targets, leading to significant activity against mycobacterium tuberculosis h37ra .
Biochemical Pathways
Similar compounds have been shown to exhibit anti-tubercular activity, suggesting that they may affect pathways related to the survival and replication of mycobacterium tuberculosis .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , indicating that they may have a similar effect.
Properties
IUPAC Name |
4-ethoxy-2,5-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-4-21-15-8-13(3)16(9-12(15)2)22(19,20)18-11-14-6-5-7-17-10-14/h5-10,18H,4,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRFOSLIVVVNSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)NCC2=CN=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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